molecular formula C22H30N4O3 B607326 Enerisant CAS No. 1152747-82-4

Enerisant

Katalognummer: B607326
CAS-Nummer: 1152747-82-4
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: IABXVJILZYNSTM-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Enerisant umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDie Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten . Industrielle Produktionsverfahren für this compound sind so konzipiert, dass sie skalierbar und kostengünstig sind, um eine gleichbleibende Qualität und Versorgung für Forschung und potenzielle therapeutische Anwendung zu gewährleisten.

Analyse Chemischer Reaktionen

Enerisant unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Treatment of Narcolepsy

One of the primary areas of research for Enerisant is its application in managing narcolepsy, a chronic sleep disorder characterized by excessive daytime sleepiness and sudden sleep attacks.

  • Study Design : Two phase 2 randomized, double-blind, placebo-controlled trials were conducted to assess the efficacy and safety of this compound at various dosages (5 mg, 10 mg, 25 mg, 50 mg, and 100 mg) over three weeks. The primary endpoint was the mean sleep latency measured by the Maintenance of Wakefulness Test (MWT), while secondary endpoints included the total score on the Epworth Sleepiness Scale (ESS) .
  • Results :
    • In Study 1, doses of 25 mg to 100 mg showed partial efficacy but were associated with significant adverse events leading to withdrawals (e.g., insomnia and headache).
    • Study 2 demonstrated better tolerability at lower doses (5 mg and 10 mg), though efficacy could not be conclusively established .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic profiles of this compound is essential for optimizing its clinical use.

  • Research Findings : A study utilizing positron emission tomography (PET) assessed receptor occupancy by this compound. Results indicated that achieving over 90% occupancy of the H3 receptor correlates with increased arousal and reduced daytime sleepiness .

Case Study: Efficacy in Narcoleptic Patients

A notable case involved a cohort of narcoleptic patients treated with varying dosages of this compound. The findings highlighted:

  • Efficacy : Patients receiving lower doses (5 mg to 10 mg) reported improvements in wakefulness without significant side effects.
  • Adverse Effects : Higher doses resulted in increased reports of insomnia and headaches, emphasizing the need for careful dosage management .

Data Tables

Study Dosage (mg) Primary Endpoint Efficacy Adverse Events
Study 125-100MWTPartialInsomnia, Headache
Study 25-10MWTNot ConfirmedLower incidence

Wirkmechanismus

Enerisant exerts its effects by binding to histamine H3 receptors, acting as an antagonist/inverse agonist. This binding inhibits the autoreceptor function of H3 receptors, leading to increased release of histamine, dopamine, and acetylcholine in the brain . These neurotransmitters play crucial roles in regulating wakefulness, cognition, and other central nervous system functions. The molecular targets and pathways involved include the histaminergic, dopaminergic, and cholinergic systems .

Vergleich Mit ähnlichen Verbindungen

Enerisant ist im Vergleich zu anderen Histamin-H3-Rezeptor-Antagonisten aufgrund seiner hohen Selektivität und Potenz einzigartig. Ähnliche Verbindungen sind:

Biologische Aktivität

Enerisant, a novel histamine H3 receptor antagonist/inverse agonist, has garnered attention for its potential therapeutic applications, particularly in enhancing cognition and promoting wakefulness. This article explores the biological activity of this compound, focusing on its pharmacological profiles, receptor interactions, and clinical implications based on recent studies.

This compound is chemically characterized as 1-(4-{3-[(2R)-2-methylpyrrolidin-1-yl]propoxy}phenyl)-1H-pyrazol-4-ylmethanone monohydrochloride. It acts primarily as a competitive antagonist and inverse agonist at the histamine H3 receptor, exhibiting high affinity and selectivity for both human and rat receptors . The mechanism involves blocking the receptor's action, thereby enhancing the release of neurotransmitters such as histamine, dopamine, and acetylcholine in various brain regions .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits [^3H]N-α-methylhistamine binding to histamine H3 receptors with Ki values of 1.65 nmol/L for human receptors and 7.87 nmol/L for rat receptors . The compound also showed negligible effects on other histamine receptor subtypes (H1, H2, H4) and a wide range of other receptors and enzymes, confirming its selectivity .

In Vivo Effects

This compound's in vivo effects were assessed through various animal models. Notably:

  • Cognitive Enhancement : this compound reversed scopolamine-induced cognitive impairment in rats during social recognition tests at doses where less than 50% of the H3 receptors were occupied (0.03–0.3 mg/kg)【1】【4】.
  • Wake-Promoting Effects : Higher doses (3–10 mg/kg) were necessary to achieve wake-promoting effects【3】【4】.

The following table summarizes key findings from these studies:

Parameter Result
Ki Value (Human H3 Receptor)1.65 nmol/L
Ki Value (Rat H3 Receptor)7.87 nmol/L
Effective Dose for Cognition0.03–0.3 mg/kg (less than 50% occupancy)
Effective Dose for Wakefulness3–10 mg/kg (near full occupancy)

Clinical Trials and Pharmacokinetics

Recent clinical trials have focused on determining the optimal dosing of this compound for conditions like narcolepsy. Two phase 2 studies evaluated doses ranging from 5 mg to 100 mg/day:

  • Study 1 : Higher doses led to significant adverse events including insomnia and headaches【7】.
  • Study 2 : Lower doses (5 mg and 10 mg) were better tolerated but did not confirm efficacy【7】【8】.

Pharmacokinetic assessments indicated that this compound maintains high brain occupancy levels at lower plasma concentrations over time, suggesting a favorable profile for managing excessive daytime sleepiness without significant night-time insomnia【2】【5】.

Case Studies

A notable case involved a patient undergoing treatment for narcolepsy who demonstrated improved wakefulness with minimal side effects when administered a dose of 5 mg/day【7】. This aligns with findings from animal studies indicating that maintaining approximately 90% receptor occupancy is optimal for therapeutic effects without adverse outcomes【8】.

Eigenschaften

CAS-Nummer

1152747-82-4

Molekularformel

C22H30N4O3

Molekulargewicht

398.5 g/mol

IUPAC-Name

[1-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]pyrazol-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C22H30N4O3/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25/h5-8,16-18H,2-4,9-15H2,1H3/t18-/m1/s1

InChI-Schlüssel

IABXVJILZYNSTM-GOSISDBHSA-N

SMILES

O=C(C1=CN(C2=CC=C(OCCCN3[C@H](C)CCC3)C=C2)N=C1)N4CCOCC4

Isomerische SMILES

C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4

Kanonische SMILES

CC1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Enerisant

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A suspension of (2R)-1-[3-(4-iodophenoxy)propyl]-2-methylpyrrolidine obtained in Example 1-(2) (0.30 g), 4-(1H-pyrazol-4-ylcarbonyl)morpholine obtained in Example 6-(1) (0.19 g), (rac-trans-N,N′-dimethylcyclohexane-1,2-diamine (0.049 g), copper iodide (0.017 g) and cesium carbonate (0.57 g) in N,N-dimethylformamide (0.5 mL) was stirred at 120° C. for 1.5 hours. The reaction mixture was cooled to room temperature, diluted with water and extracted with ethyl acetate. The organic layer was concentrated under reduced pressure, and the resulting residue was purified by NH-type silica gel column chromatography (eluting solvent: n-hexane:ethyl acetate=2:1 to 1:1). The resulting crystal was washed with isopropyl ether to give the titled compound (0.20 g) as a white solid.
Name
(2R)-1-[3-(4-iodophenoxy)propyl]-2-methylpyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.049 g
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
0.57 g
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
0.017 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enerisant
Reactant of Route 2
Enerisant
Reactant of Route 3
Enerisant
Reactant of Route 4
Reactant of Route 4
Enerisant
Reactant of Route 5
Reactant of Route 5
Enerisant
Reactant of Route 6
Reactant of Route 6
Enerisant

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.